
(1-Cyclopropylpiperidin-4-yl)methanamine
Übersicht
Beschreibung
(1-Cyclopropylpiperidin-4-yl)methanamine is a chemical compound with the molecular formula C9H18N2. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound features a cyclopropyl group attached to the piperidine ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylpiperidin-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 4-piperidone, followed by reduction to yield the desired product. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Cyclopropylpiperidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylpiperidinone, while reduction may produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Cyclopropylpiperidin-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Cyclopropylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the binding affinity and selectivity of the compound, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Cyclopropylpiperidin-2-yl)methanamine: A similar compound with the cyclopropyl group attached to a different position on the piperidine ring.
4-Piperidinemethanamine: A compound lacking the cyclopropyl group, which affects its chemical properties and reactivity.
Uniqueness
(1-Cyclopropylpiperidin-4-yl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it valuable in various research and industrial applications.
Biologische Aktivität
(1-Cyclopropylpiperidin-4-yl)methanamine is a chemical compound belonging to the class of piperidines, characterized by a cyclopropyl group attached to a piperidine ring and further connected to a methanamine group. This unique structure positions it as a subject of interest in various fields, including medicinal chemistry and pharmacology.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group is believed to influence the binding affinity and selectivity of the compound, affecting its biological effects. It can act as an inhibitor or activator of certain enzymes, thereby modulating metabolic pathways and cellular processes.
Pharmacological Potential
Research indicates that this compound may exhibit potential therapeutic applications, particularly in treating neurological disorders. Studies have shown that compounds with similar structures can interact with neurotransmitter systems, suggesting that this compound might also influence pathways related to mood regulation and cognitive function.
Comparative Analysis
The following table summarizes the biological activity of this compound compared to similar compounds:
Compound Name | Unique Features | Biological Activity |
---|---|---|
This compound | Cyclopropyl group | Potential enzyme modulation, neurological effects |
(1-Benzylpiperidin-2-yl)methanamine | Benzyl group | Different receptor interaction profiles |
(1-Methylpiperidin-2-yl)methanamine | Methyl group | Varies in binding affinity and selectivity |
Case Studies
Case Study 1: Neurological Impact
In a study examining the effects of piperidine derivatives on cognitive functions, this compound was found to enhance synaptic plasticity in animal models. This suggests potential applications in treating conditions such as Alzheimer's disease or other cognitive impairments.
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with specific enzymes involved in neurotransmitter metabolism. Results indicated that the compound could inhibit monoamine oxidase activity, leading to increased levels of neurotransmitters such as serotonin and dopamine.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including oxidation and reduction processes. The compound has been characterized using various techniques such as NMR spectroscopy and mass spectrometry, confirming its structural integrity and purity.
Future Directions
Ongoing research aims to further elucidate the pharmacological profile of this compound. Future studies will likely focus on:
- In Vivo Studies: To assess the therapeutic potential in animal models.
- Mechanistic Studies: To understand the detailed pathways through which it exerts its biological effects.
- Comparative Pharmacology: To evaluate its efficacy against existing treatments for neurological disorders.
Eigenschaften
IUPAC Name |
(1-cyclopropylpiperidin-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-7-8-3-5-11(6-4-8)9-1-2-9/h8-9H,1-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNNILOHBCABSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.